2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through diastereodivergent (3 + 2) cycloadditions. This method involves the use of Lewis base or Brønsted base catalysts to control the configuration of the stereocenters. For instance, using a Lewis base such as PCy3 results in good yields and excellent diastereoselectivities, while a Brønsted base like K2CO3 can produce different diastereoisomers . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired stereoselectivity and yield.
Chemical Reactions Analysis
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified spirocyclic structures with different functional groups .
Scientific Research Applications
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure enables it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds, such as spiro[indoline-3,2’-pyrrolidin]-2-ones and spiro[indoline-2,3’-hydropyridazine]. These compounds share similar core structures but differ in their substituents and stereochemistry. The uniqueness of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific isopropyl substitution, which can influence its biological activity and chemical reactivity .
Biological Activity
The compound 2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one is a member of the spirocyclic indoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indoline core and subsequent cyclization to create the spiro structure. Various synthetic methods have been reported, often focusing on optimizing yields and purity while maintaining biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated across several studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent.
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of compounds within the indoline family. For example, a study reported that derivatives with specific substitutions exhibited IC50 values as low as 0.32 µM against non-small cell lung cancer cell lines (A549) . The presence of functional groups at strategic positions on the indoline structure significantly influences their potency.
Table 1: Antitumor Activity of Indoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | TBD |
Compound 14o | A549 | 0.32 |
Compound 6m | MCF7 | 3.597 |
Antimicrobial Activity
The antimicrobial properties of spiro-indolines have also been explored. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects attributed to their ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Compound 4b | E. faecalis | 375 |
Anti-inflammatory Activity
Indoline derivatives have shown promise as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with one compound exhibiting IC50 values of 0.41 µM for 5-LOX . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A recent study evaluated a series of indoline derivatives for their antiproliferative effects on various cancer cell lines. The most effective compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Cholinesterase Inhibition : Another investigation into cholinesterase inhibitory properties revealed that certain spiro-indoles could serve as potential treatments for neurodegenerative diseases by enhancing cholinergic transmission .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antitumor Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and inhibition of essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism : Inhibition of key enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)12-14(7-8-15-12)10-5-3-4-6-11(10)16-13(14)17/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
ZEBLHCUDQBKHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCN1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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